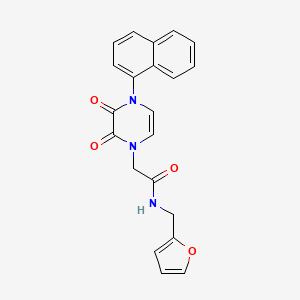

N-(furan-2-ilmetil)-2-(4-(naftalen-1-il)-2,3-dioxo-3,4-dihidropirazin-1(2H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

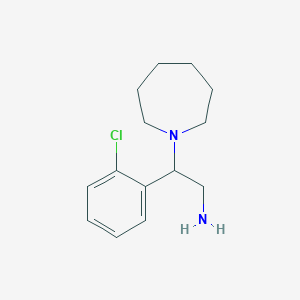

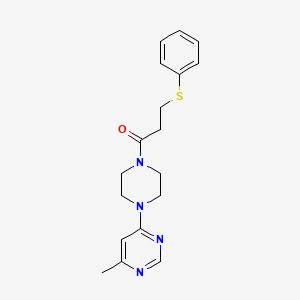

N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, also known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. FNPA is a pyrazine-containing compound that has been synthesized using various methods.

Mecanismo De Acción

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is not fully understood. However, it has been proposed that N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of enzymes involved in DNA replication and repair. N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide may also induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. The anti-inflammatory effects of N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide may be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Biochemical and Physiological Effects:

N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, reduce inflammation, and exhibit antibacterial activity. N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has also been found to inhibit the activity of enzymes involved in DNA replication and repair.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide in lab experiments is its potential applications in the development of new drugs. N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the study of N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide. One possible direction is to investigate its potential applications in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Another possible direction is to study its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anti-cancer and anti-inflammatory effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide in order to maximize its therapeutic potential.

Métodos De Síntesis

N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide can be synthesized using various methods, including the reaction of furfural with 4-aminophenylhydrazine to form 4-(furan-2-ylmethyl)-1,2-dihydro-2-phenyl-3H-pyrazin-3-one, which is then reacted with 1-naphthaldehyde to form N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide. Another method involves the reaction of 4-naphthalene-1,2-diamine with ethyl acetoacetate to form 2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetic acid ethyl ester, which is then reacted with furfural to form N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide.

Aplicaciones Científicas De Investigación

- N-(furan-2-ilmetil)-2-(4-(naftalen-1-il)-2,3-dioxo-3,4-dihidropirazin-1(2H)-il)acetamida ha mostrado potencial como agente anticancerígeno. Los investigadores han estudiado su capacidad para inhibir el crecimiento tumoral y la metástasis. Puede interferir con procesos celulares clave, como la angiogénesis y la regulación del ciclo celular, convirtiéndolo en un candidato para terapias dirigidas contra varios tipos de cáncer .

- La inflamación juega un papel crucial en diversas enfermedades, incluidos los trastornos autoinmunitarios y las enfermedades crónicas. Este compuesto ha demostrado efectos antiinflamatorios al modular las vías inflamatorias. Se podría explorar más a fondo su potencial para el tratamiento de enfermedades inflamatorias .

- Las enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, se caracterizan por el daño neuronal. Algunos estudios sugieren que This compound puede proteger las neuronas del estrés oxidativo y la neurotoxicidad. Los investigadores están investigando sus mecanismos neuroprotectores .

- El compuesto exhibe propiedades antimicrobianas contra bacterias, hongos e incluso algunos virus. Podría ser una adición valiosa al arsenal de agentes antimicrobianos, especialmente en el contexto de patógenos resistentes a los medicamentos .

- Las enzimas desempeñan funciones esenciales en los procesos bioquímicos This compound ha sido estudiado como un inhibidor enzimático, potencialmente afectando enzimas involucradas en vías metabólicas o procesos relacionados con enfermedades .

- Los investigadores han explorado el comportamiento fotofísico de este compuesto. Sus propiedades de absorción y emisión lo hacen interesante para aplicaciones en optoelectrónica, como diodos orgánicos emisores de luz (OLED) o sensores .

Actividad Anticancerígena

Propiedades Antiinflamatorias

Efectos Neuroprotectores

Actividad Antimicrobiana

Inhibición Enzimática

Propiedades Fotofísicas

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-19(22-13-16-7-4-12-28-16)14-23-10-11-24(21(27)20(23)26)18-9-3-6-15-5-1-2-8-17(15)18/h1-12H,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHLDJKXNCULER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)

![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)